molecular formula C23H25N5 B2440674 [1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)benzylamine CAS No. 890887-59-9

[1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)benzylamine

Cat. No.: B2440674
CAS No.: 890887-59-9
M. Wt: 371.488
InChI Key: DXNXVLUXBHKZSK-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylbenzylamine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazolo[4,5-e]pyrimidine core, which is a fused heterocyclic system, and is substituted with a 3,4-dimethylphenyl group and a methylethylbenzylamine moiety. Its intricate structure makes it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

N-benzyl-1-(3,4-dimethylphenyl)-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5/c1-16(2)27(14-19-8-6-5-7-9-19)22-21-13-26-28(23(21)25-15-24-22)20-11-10-17(3)18(4)12-20/h5-13,15-16H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNXVLUXBHKZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N(CC4=CC=CC=C4)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylbenzylamine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[4,5-e]pyrimidine core through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the 3,4-dimethylphenyl group and the methylethylbenzylamine moiety through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates and maintain consistency in product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylbenzylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamine moiety, where nucleophiles replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

Chemistry

In chemistry, 1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylbenzylamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, 1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylbenzylamine is explored for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties, such as stability and reactivity, make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylbenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects. For example, the compound may inhibit the activity of a particular enzyme, thereby blocking a disease-related pathway. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    1-Boc-pyrazole-4-boronic acid pinacol ester: This compound features a pyrazole core and is used in similar synthetic applications.

    Dimethyl 2,6-pyridinedicarboxylate: This compound is used in the synthesis of complex molecules and has applications in materials science.

Uniqueness

1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylbenzylamine is unique due to its specific substitution pattern and the presence of both a pyrazolo[4,5-e]pyrimidine core and a methylethylbenzylamine moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

The compound 1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylbenzylamine is a complex organic molecule that combines a pyrazolo[4,5-e]pyrimidine core with a methylethylbenzylamine side chain. This structural configuration suggests potential pharmacological activities, particularly in the fields of oncology and neurology.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H22N4\text{C}_{19}\text{H}_{22}\text{N}_{4}

This structure includes:

  • A pyrazolo[4,5-e]pyrimidine core, known for its biological activity.
  • A 3,4-dimethylphenyl substituent that enhances lipophilicity, potentially improving membrane permeability.
  • A methylethylbenzylamine moiety that may influence receptor interactions.

Predicted Biological Activity

Biological activity predictions using computational tools such as the Prediction of Activity Spectra for Substances (PASS) indicate that this compound may exhibit significant pharmacological effects. Potential therapeutic applications include:

  • Anticancer Activity : The pyrazolo-pyrimidine core has been associated with interactions with various enzymes and receptors involved in cancer pathways.
  • Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from apoptosis.

Understanding the mechanism of action requires further study; however, preliminary insights suggest that the compound may interact with key biological targets involved in cell signaling and apoptosis.

Interaction Studies

Interaction studies are crucial for elucidating the compound's mechanism. Techniques such as:

  • Molecular docking studies
  • Cell viability assays (MTT assay)
  • Apoptosis assays (caspase activation)

These methods help identify how the compound influences cellular pathways.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds provides insights into its unique properties:

Compound NameStructural FeaturesBiological Activity
2-Methyl-6-phenylethynylpyridineEthynyl group; phenyl substituentAntagonist for mGluR5
3-AminoquinolineQuinoline core; amino groupAntimalarial activity
1-(2-Pyridyl)-2-pyrazolinePyrazoline ring; pyridyl substituentAntioxidant properties

The unique combination of a dimethylphenyl group and a pyrazolo[4,5-e]pyrimidine structure differentiates it from similar compounds, potentially conferring distinct pharmacological properties not found in others .

Case Studies and Research Findings

Recent studies have explored the biological activities of related pyrazolo compounds. For instance:

  • Anticancer Studies : Research on pyrazolo[4,3-e][1,2,4]triazines demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). These compounds exhibited stronger activity than cisplatin and induced apoptosis via caspase pathways .
  • Neuroprotective Studies : Other derivatives have shown potential neuroprotective effects by modulating neuroinflammatory responses and inhibiting neuronal apoptosis.

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